LogP Reduction: 3-Methyl Substitution Lowers Lipophilicity vs. 2-Methyl and Unsubstituted 5-Hydroxymethyl Analogs
(3-Methylquinolin-5-yl)methanol exhibits a computed LogP of 1.36, which is significantly lower than that of its closest analog (2-methylquinolin-5-yl)methanol (XLogP = 1.7), as well as the unsubstituted (quinolin-5-yl)methanol (LogP = 1.7271) and (quinolin-8-yl)methanol (LogP = 1.7271) . This reduced lipophilicity is attributed to the electronic effect of the 3-methyl group on the quinoline ring, which polarizes the aromatic system differently from the 2-methyl isomer, resulting in a ~0.34–0.37 log unit decrease .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.36 (predicted) |
| Comparator Or Baseline | (2-Methylquinolin-5-yl)methanol: XLogP = 1.7; (Quinolin-5-yl)methanol: LogP = 1.7271; (Quinolin-8-yl)methanol: LogP = 1.7271 |
| Quantified Difference | ΔLogP ≈ −0.34 to −0.37 (target is less lipophilic than all three comparators) |
| Conditions | Predicted LogP values from ChemSrc database; XLogP from Chem960 computational prediction |
Why This Matters
Lower logP indicates reduced non-specific binding and altered solubility profiles in bioassays, making this compound preferable when lower lipophilicity is required for in vitro screening campaigns.
